(1,4)Diazepino(2,3-a)carbazole, 3,8,9,10,11,12-hexahydro-2,4-dimethyl-
(1,4)Diazepino(2,3-a)carbazole, 3,8,9,10,11,12-hexahydro-2,4-dimethyl-
Brand Name:
Vulcanchem
CAS No.:
107369-98-2
VCID:
VC20763191
InChI:
InChI=1S/C17H19N3/c1-10-9-11(2)19-17-15(18-10)8-7-13-12-5-3-4-6-14(12)20-16(13)17/h7-8,20H,3-6,9H2,1-2H3
SMILES:
CC1=NC2=C(C3=C(C=C2)C4=C(N3)CCCC4)N=C(C1)C
Molecular Formula:
C17H19N3
Molecular Weight:
265.35 g/mol
(1,4)Diazepino(2,3-a)carbazole, 3,8,9,10,11,12-hexahydro-2,4-dimethyl-
CAS No.: 107369-98-2
Cat. No.: VC20763191
Molecular Formula: C17H19N3
Molecular Weight: 265.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 107369-98-2 |
|---|---|
| Molecular Formula | C17H19N3 |
| Molecular Weight | 265.35 g/mol |
| IUPAC Name | 4,6-dimethyl-3,7,18-triazatetracyclo[9.7.0.02,8.012,17]octadeca-1(11),2(8),3,6,9,12(17)-hexaene |
| Standard InChI | InChI=1S/C17H19N3/c1-10-9-11(2)19-17-15(18-10)8-7-13-12-5-3-4-6-14(12)20-16(13)17/h7-8,20H,3-6,9H2,1-2H3 |
| Standard InChI Key | YBCOITSWEXSWIE-UHFFFAOYSA-N |
| SMILES | CC1=NC2=C(C3=C(C=C2)C4=C(N3)CCCC4)N=C(C1)C |
| Canonical SMILES | CC1=NC2=C(C3=C(C=C2)C4=C(N3)CCCC4)N=C(C1)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator